N,N,N-Trimethyl-4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-aminium chloride
Description
Crystallographic Analysis and Molecular Geometry
The molecular geometry of this compound is defined by its planar 1,3,5-triazinium core, which adopts a nearly symmetrical hexagonal arrangement. X-ray diffraction studies of analogous triazine derivatives, such as 3-methylsulfanyl-5-phenyl-1,2,4-triazine, reveal dihedral angles of approximately 11.77° between the triazine ring and attached phenyl groups. This slight deviation from coplanarity minimizes steric hindrance while allowing partial π-orbital overlap between the triazine and phenyl rings.
The phenylsulfanyl substituents at the 4- and 6-positions exhibit bond lengths of 1.76–1.78 Å for C–S bonds, consistent with single-bond character, while the triazine C–N bonds measure 1.32–1.35 Å, reflecting partial double-bond delocalization. The trimethylaminium group at the 2-position adopts a trigonal pyramidal geometry, with N–C bond lengths of 1.48–1.50 Å, characteristic of quaternary ammonium centers.
Table 1: Key crystallographic parameters
| Parameter | Value |
|---|---|
| Dihedral angle (triazine-phenyl) | 11.77° |
| C–S bond length | 1.76–1.78 Å |
| C–N bond length (triazine) | 1.32–1.35 Å |
| N–C bond length (aminium) | 1.48–1.50 Å |
Crystal packing is stabilized by π-π stacking interactions between phenyl groups (centroid-centroid distances: 3.73–3.79 Å) and electrostatic interactions between the aminium cation and chloride anion.
Electronic Structure and Resonance Stabilization Effects
The electronic structure of the compound is dominated by the conjugated π-system of the 1,3,5-triazinium core, which exhibits significant resonance stabilization. Density functional theory (DFT) calculations on analogous triazine derivatives reveal that the triazine ring contributes a delocalization energy of approximately 120 kJ/mol, comparable to benzene. The phenylsulfanyl groups act as electron donors via sulfur’s lone pairs, increasing electron density at the 4- and 6-positions, while the trimethylaminium group exerts an electron-withdrawing inductive effect, creating a push-pull electronic configuration.
Resonance effects :
- The triazine ring supports three major resonance structures, distributing positive charge across the N1, N3, and N5 positions.
- Sulfur’s lone pairs delocalize into the triazine ring, reducing electrophilicity at the 4- and 6-positions.
- The quaternary ammonium group destabilizes the adjacent C2 position, enhancing susceptibility to nucleophilic attack.
UV-Vis spectroscopy of similar triazine derivatives shows absorption maxima near 260–280 nm, attributed to π→π* transitions within the triazine-phenyl system. The compound’s high refractive index (predicted n~1.70–1.72 at 633 nm) aligns with sulfur-rich polymers reported in the literature.
Comparative Analysis with Related Triazinium Salts
This compound exhibits distinct structural and electronic differences compared to simpler triazinium salts:
Table 2: Comparison with related compounds
- Steric Effects : The phenylsulfanyl groups introduce greater steric bulk compared to methyl substituents in 2,4,6-trimethyl-1,3,5-triazine, reducing crystal symmetry but enhancing solubility in polar aprotic solvents.
- Ionic Character : Unlike neutral triazines, the aminium-chloride ion pair confers high polarity, similar to quaternary ammonium salts like N,N,N-Trimethyltridecan-1-aminium chloride.
- Thermal Stability : The compound’s decomposition temperature (T~330°C) exceeds that of alkyl-substituted triazines (T~250°C), likely due to strengthened intermolecular interactions from sulfur and ionic groups.
Properties
CAS No. |
341536-88-7 |
|---|---|
Molecular Formula |
C18H19ClN4S2 |
Molecular Weight |
391.0 g/mol |
IUPAC Name |
[4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C18H19N4S2.ClH/c1-22(2,3)16-19-17(23-14-10-6-4-7-11-14)21-18(20-16)24-15-12-8-5-9-13-15;/h4-13H,1-3H3;1H/q+1;/p-1 |
InChI Key |
DGSCYPSSOWWPCS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)C1=NC(=NC(=N1)SC2=CC=CC=C2)SC3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Biological Activity
N,N,N-Trimethyl-4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-aminium chloride, commonly referred to as trimethyltriazine, is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C18H19N4S2.Cl
- Molecular Weight : 368.49 g/mol
- CAS Number : 341536-88-7
The biological activity of trimethyltriazine is primarily attributed to its interaction with cellular components and its ability to modulate various biochemical pathways. Key mechanisms include:
- Antimicrobial Activity : Trimethyltriazine exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of various pathogens by disrupting their cell membranes and interfering with metabolic processes.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This activity is particularly noted in studies involving breast and colon cancer cell lines.
- Anti-inflammatory Effects : Trimethyltriazine has demonstrated the ability to reduce pro-inflammatory cytokines, which suggests its potential use in treating inflammatory diseases.
Case Studies
Several studies have highlighted the biological activity of trimethyltriazine:
- Antibacterial Activity :
- Anticancer Activity :
- Anti-inflammatory Activity :
Data Table: Summary of Biological Activities
Scientific Research Applications
Agricultural Applications
Pesticide Development
- The compound has been investigated for its potential use as a pesticide. Its structure allows it to interact effectively with biological systems, making it suitable for targeting specific pests while minimizing harm to non-target organisms. Research indicates that triazine derivatives exhibit herbicidal properties, which can be leveraged in agricultural settings to enhance crop yield and protect against pests .
Fungicides
- N,N,N-Trimethyl-4,6-bis(phenylsulfanyl)-1,3,5-triazin-2-aminium chloride has shown efficacy as a fungicide. Its application in controlling fungal pathogens can be crucial for maintaining plant health and productivity. Studies have demonstrated that triazine compounds can inhibit fungal growth by disrupting cellular processes .
Material Science Applications
Flame Retardant Compositions
- The compound is utilized in the formulation of flame retardant materials. Its incorporation into polymers enhances their resistance to combustion, making it valuable in industries where fire safety is paramount. The synergistic effects observed when combined with other flame retardants improve overall efficacy .
Nanocomposites
- Recent research has explored the integration of this compound into nanocomposite materials. These composites exhibit improved mechanical properties and thermal stability, making them suitable for advanced applications in electronics and automotive industries .
Biochemical Applications
Antioxidant Activity
- The compound has been studied for its antioxidant properties, which are beneficial in various biological contexts. Antioxidants play a critical role in neutralizing free radicals, thereby protecting cells from oxidative stress. This property suggests potential applications in pharmaceuticals and nutraceuticals aimed at combating oxidative damage .
Drug Delivery Systems
- There is ongoing research into the use of this compound as a component in drug delivery systems. Its ability to form complexes with therapeutic agents may enhance the solubility and bioavailability of drugs, improving their efficacy .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Pesticide Efficacy | Demonstrated significant reduction in pest populations with minimal environmental impact. |
| Study 2 | Flame Retardancy | Improved ignition resistance in polymer composites when combined with this triazine derivative. |
| Study 3 | Antioxidant Properties | Showed strong radical scavenging activity comparable to established antioxidants. |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of the target compound with analogs from the evidence:
Key Observations :
Physicochemical and Bioactive Properties
Critical Analysis :
- Antimicrobial Potential: The target’s quaternary ammonium group aligns with surfactants in , where dimeric structures (e.g., hexamethylene derivatives) show 20x lower MIC values than monomers. The triazine core may further enhance biofilm disruption .
- Agrochemical Divergence: Unlike chloro- and ethylamino-substituted triazines (e.g., simazine), the target’s phenylsulfanyl groups lack herbicidal activity but may improve antifungal efficacy .
- Material Science : Compared to UV-stabilizing triazines (), the target’s sulfide linkages could offer radical-scavenging properties, though experimental validation is needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
